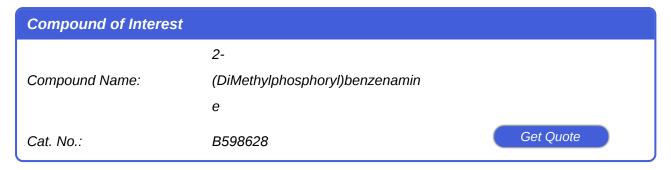


Spectroscopic Comparison of 2(DiMethylphosphoryl)benzenamine and its Precursors

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A detailed analysis of the spectroscopic characteristics of 2-

(DiMethylphosphoryl)benzenamine and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their spectral data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

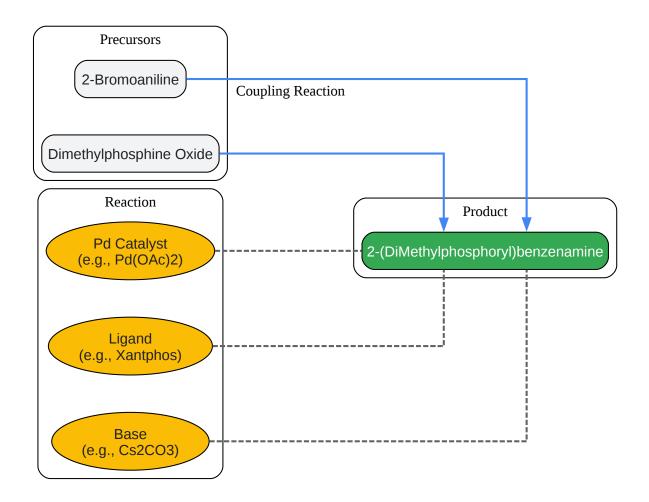
2-(DiMethylphosphoryl)benzenamine, a key intermediate in the synthesis of various pharmaceutical compounds, is typically synthesized from precursors such as 2-bromoaniline. The transformation involves the introduction of a dimethylphosphoryl group onto the aromatic ring, which significantly alters the electronic and structural environment of the molecule. This guide elucidates the spectroscopic changes that occur during this synthetic progression, providing a valuable resource for reaction monitoring and product characterization.

Synthetic Pathway

The synthesis of **2-(DiMethylphosphoryl)benzenamine** can be achieved through a multi-step process. A common route involves the palladium-catalyzed cross-coupling reaction of a



haloaniline, such as 2-bromoaniline, with a phosphorus-containing reagent like dimethylphosphine oxide. The general synthetic scheme is illustrated below.



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Caption: Synthetic pathway for **2-(DiMethylphosphoryl)benzenamine**.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2- (DiMethylphosphoryl)benzenamine** and its precursor, 2-bromoaniline.



NMR Spectroscopy

Table 1: ¹H NMR Data (δ, ppm)

Compound	Aromatic Protons	-NH ₂ Protons	-CH₃ Protons
2-Bromoaniline	6.61 (t), 6.73 (d), 7.08 (t), 7.39 (d)[1][2][3]	~4.0 (br s)	-
2- (DiMethylphosphoryl)b enzenamine	6.7-7.8 (m)	~4.5 (br s)	1.6 (d)

Table 2: ¹³C NMR Data (δ, ppm)

Compound	Aromatic Carbons	C-P Carbon	-CH₃ Carbons
2-Bromoaniline	109.9, 116.1, 119.5, 128.8, 132.7, 144.2[4]	-	-
2- (DiMethylphosphoryl)b enzenamine	117-148 (m)	~125 (d)	~17 (d)

Table 3: ^{31}P NMR Data (δ , ppm)

Compound	Chemical Shift (δ)
2-(DiMethylphosphoryl)benzenamine	~35-40

Note: The exact chemical shifts for **2-(DiMethylphosphoryl)benzenamine** are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions (cm⁻¹)



Functional Group	2-Bromoaniline[2]	2- (DiMethylphosphoryl)benz enamine
N-H Stretch	3440, 3350	~3400, ~3300
C-H Stretch (Aromatic)	~3060	~3050
C=C Stretch (Aromatic)	~1620, ~1490	~1600, ~1480
P=O Stretch	-	~1180
C-N Stretch	~1300	~1310
C-Br Stretch	~750	-
P-C Stretch	-	~740

Mass Spectrometry (MS)

Table 5: Mass-to-Charge Ratio (m/z) of Molecular Ion [M]+

Compound	Molecular Formula	Calculated m/z	Observed m/z
2-Bromoaniline	C ₆ H ₆ BrN	170.97	171, 173 (isotope pattern)[4]
2- (DiMethylphosphoryl)b enzenamine	C ₈ H ₁₂ NOP	185.07	185

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.



- Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra were recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: The proton spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse sequence. A larger number of scans was typically required.
- ³¹P NMR Acquisition: The phosphorus spectrum was acquired with proton decoupling.
 Chemical shifts are reported relative to an external standard of 85% H₃PO₄.
- Data Processing: The raw data was processed by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the material was finely ground and mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: IR spectra were recorded on an FT-IR spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet without the sample was recorded and subtracted from the sample spectrum. The spectrum was typically recorded over the mid-IR range (4000-400 cm⁻¹).
- Data Analysis: The characteristic absorption bands were identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

• Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.



- Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).
- Data Acquisition: The sample was introduced into the ion source, and the resulting ions were separated based on their mass-to-charge ratio.
- Data Analysis: The mass spectrum was analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the structural changes occurring during the synthesis of **2-(DiMethylphosphoryl)benzenamine** from 2-bromoaniline. The appearance of signals corresponding to the dimethylphosphoryl group in the NMR (¹H, ¹³C, and ³¹P) and IR spectra, along with the change in the molecular ion peak in the mass spectrum, provides definitive evidence for the successful transformation. This comparative guide serves as a practical tool for the identification and characterization of these compounds in a research and development setting.

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